Amosulalol

Übersicht

Beschreibung

Amosulalol (INN) is an antihypertensive drug . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . It is not approved for use in the United States .

Synthesis Analysis

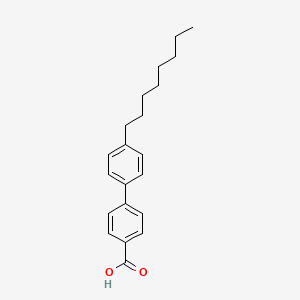

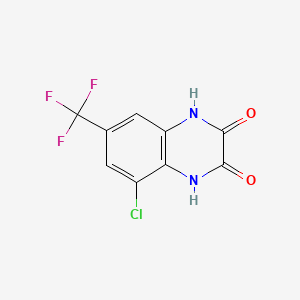

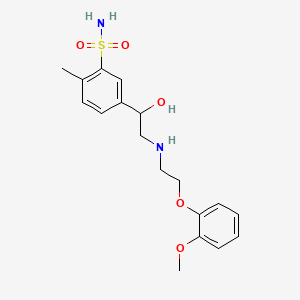

Amosulalol synthesis involves a multi-step reaction with 2 steps . The first step involves bromine and acetic acid . The second step involves NaBH4 and H2, Pd-C . The extraction recovery values of amosulalol hydrochloride at concentrations of 100, 500, and 1,000 ng/mL were 99.5, 96.2, and 95.6%, respectively .Molecular Structure Analysis

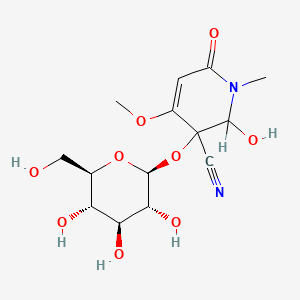

Amosulalol has a molecular formula of C18H24N2O5S . Its average mass is 380.459 Da and its monoisotopic mass is 380.140594 Da . The crystal structure and absolute configuration of (-)-Amosulalol have been studied .Chemical Reactions Analysis

Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis

Amosulalol has a density of 1.3±0.1 g/cm3 . Its boiling point is 608.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 95.1±3.0 kJ/mol . The flash point is 321.9±34.3 °C . The index of refraction is 1.584 .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Analysis

Amosulalol, known for its antihypertensive properties, has been the subject of various studies focused on its pharmacokinetics. Gwak et al. (2005) developed a solid-phase extraction and high-performance liquid chromatographic method to quantitatively determine amosulalol in human plasma, which is crucial for pharmacokinetic studies. This method was successfully used in a pharmacokinetic study after oral administration of amosulalol to healthy volunteers (Gwak et al., 2005).

Cardiovascular Research

Amosulalol's impact on myocardial energy metabolism during ischemia has been explored. Hayase et al. (1993) reported that amosulalol reduced myocardial energy depletion and alteration of carbohydrate metabolism induced by ischemia in dogs, suggesting its potential protective effects on the myocardium during ischemic events (Hayase et al., 1993).

Vascular Smooth Muscle Research

The drug's effects on vascular smooth muscle have been studied by Fujioka and Suzuki (1985), who found that amosulalol antagonizes membrane depolarizations produced by noradrenaline in certain vascular tissues, thereby shedding light on its mechanism of action in smooth muscle cells (Fujioka & Suzuki, 1985).

Antihypertensive Activity

Research has also been conducted on amosulalol's antihypertensive activity. Honda et al. (1985) studied its autonomic and antihypertensive activities in rats, providing insight into its mechanism as an alpha and beta-adrenoceptor blocking agent and its efficacy in lowering blood pressure (Honda et al., 1985).

Ophthalmic Research

In the field of ophthalmology, Taniguchi et al. (1996) explored the effects of amosulalol on intraocular pressure and aqueous humor dynamics in rabbits. Their findings suggest that amosulalol lowers intraocular pressure by inhibiting aqueous production and increasing uveoscleral outflow (Taniguchi et al., 1996).

Electrophysiological Research

Tohse et al. (1986) investigated the electrophysiological effects of amosulalol in isolated rabbit papillary muscles, demonstrating that it possesses class I and III antiarrhythmic properties. This study provides valuable information on the drug's impact on cardiac electrophysiology (Tohse et al., 1986).

Metabolic Studies

Amosulalol's effects on metabolism have been studied in non-insulin dependent diabetics. Inoue et al. (1992) found that amosulalol effectively reduced blood pressure in hypertensive diabetic patients without significantly affecting glucose and lipid metabolism, which is crucial for patients with metabolic disorders (Inoue et al., 1992).

Hemodynamic Research

The hemodynamic effects of amosulalol in patients with essential hypertension were studied by Saito et al. (1992). They found that amosulalol increased cardiac output and stroke volume while decreasing total peripheral resistance, offering insights into its hemodynamic profile in hypertensive patients (Saito et al., 1992).

Stereoisomer Research

The pharmacological activities of the enantiomers of amosulalol have also been investigated. Honda et al. (1986) compared the antagonist potencies of amosulalol's stereoisomers at different adrenoceptors, providing detailed insights into the stereoselective pharmacological properties of the drug (Honda et al., 1986).

Wirkmechanismus

Target of Action

Amosulalol, also known as Amosulalol Hydrochloride, is a combined α- and β-blocker . It primarily targets α1-adrenergic receptors and β-adrenergic receptors . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system. The α1-adrenergic receptors are involved in vasoconstriction, while the β-adrenergic receptors are involved in heart rate control .

Mode of Action

Amosulalol acts as an antagonist for both α1- and β-adrenergic receptors . This means it binds to these receptors and blocks their activation by adrenaline or noradrenaline. By blocking α1-adrenergic receptors, it prevents vasoconstriction, leading to a decrease in blood pressure. By blocking β-adrenergic receptors, it reduces heart rate .

Biochemical Pathways

The biochemical pathways affected by Amosulalol are primarily those involving the α1- and β-adrenergic receptors. By blocking these receptors, Amosulalol disrupts the normal signaling pathways of adrenaline and noradrenaline, leading to reduced vasoconstriction and heart rate .

Pharmacokinetics

After oral administration, the maximum plasma concentrations of Amosulalol are reached at 0.25 hours, and then decline with apparent half-lives of 0.8—1.3 hours . The systemic bioavailability of a 10-mg/kg dose is 38.7% . The area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation . After oral and intravenous administrations, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48 hours .

Result of Action

The primary result of Amosulalol’s action is a reduction in blood pressure and heart rate . This is achieved through its antagonistic action on α1- and β-adrenergic receptors, leading to reduced vasoconstriction and heart rate . This makes Amosulalol effective in the treatment of hypertension .

Action Environment

The action of Amosulalol can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion . Additionally, individual patient factors such as age, sex, weight, and health status can also influence the drug’s efficacy and stability .

Safety and Hazards

Users should avoid breathing mist, gas or vapours of Amosulalol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling Amosulalol . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

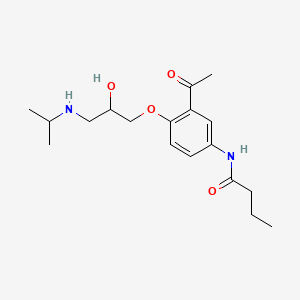

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEXHFZHOIWIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868893 | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amosulalol | |

CAS RN |

85320-68-9 | |

| Record name | Amosulalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amosulalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Amosulalol interact with its target receptors?

A1: Amosulalol exerts its effects by binding to both α- and β-adrenoceptors. It exhibits selective antagonism at α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude. The compound demonstrates non-selective β-adrenoceptor antagonism, affecting both β1- and β2-subtypes.

Q2: What are the downstream effects of Amosulalol's receptor interactions?

A2: By blocking α1-adrenoceptors, Amosulalol inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral vascular resistance. This contributes to its antihypertensive effects. β-Adrenoceptor blockade, particularly at β1-adrenoceptors, results in a decrease in heart rate and contractility, further contributing to blood pressure reduction and potentially impacting cardiac output.

Q3: Does Amosulalol exhibit any membrane stabilizing activity?

A3: Studies on the rat left atria suggest that racemic Amosulalol, particularly at higher concentrations (10-5 - 10-4 M), might possess some degree of membrane stabilizing activity. This effect was not observed with the (+)-enantiomer of Amosulalol.

Q4: How does the α/β blocking profile of Amosulalol compare to other similar drugs?

A4: Compared to Labetalol, Amosulalol shows a similar degree of β1-adrenoceptor blockade but is more potent in blocking α1-adrenoceptors. While both drugs lower blood pressure, Amosulalol is less likely to cause reflex tachycardia due to its more balanced α/β blocking ratio.

Q5: What is the molecular formula and weight of Amosulalol?

A5: Amosulalol's molecular formula is C18H24N2O5S, and its molecular weight is 376.46 g/mol.

Q6: Is there any spectroscopic data available for Amosulalol?

A6: While the provided research papers don't delve into detailed spectroscopic data, they reference the identification of Amosulalol and its metabolites using techniques like HPLC-UV and LC/MS. These techniques suggest the availability of spectroscopic data for the compound.

Q7: How does the stereochemistry of Amosulalol affect its activity?

A7: The (+)-enantiomer of Amosulalol demonstrates higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is a more potent β-adrenoceptor antagonist. , This suggests distinct stereochemical requirements for optimal interaction with each receptor subtype.

Q8: What is the impact of the desoxy modification on Amosulalol's activity?

A8: Replacing the hydroxyl group with a hydrogen atom in the desoxy derivative of Amosulalol (YM-11133) leads to a significant reduction in β1-adrenoceptor blocking activity while retaining substantial α1-adrenoceptor antagonism. This highlights the hydroxyl group's importance for interacting with β1-adrenoceptors.

Q9: What is the bioavailability of Amosulalol?

A9: Studies in rats, dogs, and monkeys indicate that Amosulalol exhibits good oral bioavailability, ranging from 22-31% in rats to 57-66% in monkeys. This suggests its suitability for oral administration in a clinical setting.

Q10: How is Amosulalol metabolized?

A10: Amosulalol undergoes extensive metabolism, with identified pathways including hydroxylation, demethylation, and oxidative cleavage. Glucuronidation and sulfation also contribute to the formation of various metabolites.

Q11: Are there significant species differences in Amosulalol's metabolism?

A11: Yes, studies comparing Amosulalol metabolism across different species (rats, dogs, monkeys, humans) revealed species-dependent variations in metabolic pathways and metabolite profiles. This highlights the importance of considering species-specific metabolic differences when interpreting preclinical data and extrapolating findings to humans.

Q12: What in vitro models have been used to study Amosulalol?

A12: Researchers have employed various isolated tissue preparations, including rat right ventricle, aorta, and left atria, and guinea pig vascular tissues, to investigate Amosulalol's effects on contractility, adrenoceptor antagonism, and neurotransmitter release. , , , , These models provide insights into the drug's mechanism of action at the cellular and tissue levels.

Q13: Has Amosulalol demonstrated efficacy in animal models of hypertension?

A13: Yes, Amosulalol has shown significant antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate-salt hypertensive rats (DHR). , These findings support its potential as an antihypertensive agent in humans.

Q14: Are there any studies investigating Amosulalol's effects on ischemic myocardium?

A14: Research in canine models indicates that Amosulalol might offer cardioprotective effects during myocardial ischemia. Studies show it can attenuate the depletion of myocardial energy stores and alterations in carbohydrate metabolism typically observed during ischemia. , This suggests a potential benefit in individuals with ischemic heart disease, but further research is needed to confirm these findings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)